molecular formula C₁₈H₁₉Br₃O₂ B1140860 (8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one CAS No. 79258-15-4

(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Katalognummer: B1140860
CAS-Nummer: 79258-15-4
Molekulargewicht: 507.05
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is a brominated derivative of estrone, synthesized via modifications of the parent cyclopenta[a]phenanthrene scaffold. Its structure features a 17-ketone group, a 13-methyl substituent, and bromine atoms at positions 2, 4, and 16, alongside a hydroxyl group at position 3.

Eigenschaften

IUPAC Name

(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Br3O2/c1-18-5-4-8-9(12(18)7-14(20)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)21/h6,8-9,12,14,22H,2-5,7H2,1H3/t8-,9+,12-,14?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSWXPLGWUHJRG-WASBOFOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2=O)Br)CCC4=C(C(=C(C=C34)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(C2=O)Br)CCC4=C(C(=C(C=C34)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is a complex organic compound with significant biological activity. Its molecular formula is C₁₈H₁₉Br₃O₂ and it has a molecular weight of 507.05 g/mol. This compound has been studied for its potential applications in pharmacology and biochemistry due to its structural features that suggest various biological interactions.

The compound contains multiple bromine atoms which can influence its reactivity and biological interactions. The presence of hydroxyl groups also suggests potential for hydrogen bonding and interactions with biological macromolecules.

Anticancer Activity

Research indicates that tribromo derivatives have shown promise in anticancer activity. A study demonstrated that compounds with similar brominated structures exhibited cytotoxic effects on various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and modulation of cell cycle progression.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. It appears to influence serotonin transport mechanisms which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The interaction with serotonin receptors may also provide insights into its potential use in psychiatric disorders.

Endocrine Disruption

Given its structural similarities to steroid hormones, there is a concern regarding the endocrine-disrupting potential of this compound. Studies have indicated that brominated compounds can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectionModulation of serotonin transport
Endocrine disruptionInterference with hormone signaling

Case Studies

  • Anticancer Study : A study on the cytotoxic effects of brominated compounds found that (8R,9S,13S,14S)-2,4,16-tribromo derivatives significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to increased apoptosis markers and altered cell cycle dynamics.
  • Neuroprotective Mechanism : In a model simulating neurodegeneration, this compound showed a reduction in oxidative stress markers and improvement in neuronal survival rates when administered alongside neurotoxic agents. This suggests a protective role against neuronal damage.
  • Endocrine Disruption Research : A study assessing the impact of various brominated compounds on reproductive health highlighted that exposure to high concentrations resulted in altered hormone levels in animal models. This raises concerns about the environmental and health implications of such compounds.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Carcinogenicity

Cyclopenta[a]phenanthrenes exhibit carcinogenic activity highly dependent on substituent type and position. Key comparisons include:

Compound Name Substituents Carcinogenic Activity Reference
15,16-Dihydro-11-methylcyclopenta[a]phenanthren-17-one (Compound VI) 11-Methyl, 17-ketone Highly potent (85% tumor incidence in mice)
Target Compound 2,4,16-Tribromo, 3-hydroxy, 13-methyl Not directly tested; inferred lower activity due to bromine’s electron-withdrawing effects
7-Methyl-17-ketone derivative 7-Methyl, 17-ketone Weak activity (20% tumor incidence)
11-Methoxy-7-methyl-17-ketone 11-Methoxy, 7-methyl Moderate activity
11-Trifluoromethyl derivative 11-CF₃, 17-ketone Reduced activity vs. methyl
  • Key Insight: Methyl groups at position 11 (bay region) enhance carcinogenicity, while bulky or electron-withdrawing groups (e.g., bromine, trifluoromethyl) reduce activity . The target compound’s bromine atoms at positions 2 and 4 likely disrupt metabolic activation critical for DNA adduct formation .

Metabolic Pathways and DNA Binding

Metabolism of cyclopenta[a]phenanthrenes often involves reduction of the 17-ketone group and hydroxylation.

Compound Name Major Metabolic Pathway DNA Binding Efficiency Reference
15,16-Dihydro-11-methylcyclopenta[a]phenanthren-17-one 17-Ketone reduction to 17-ol; phenol formation High (forms stable adducts)
Target Compound Likely 17-ketone reduction; bromine may hinder enzymatic processing Predicted lower binding due to steric hindrance
11-Hydroxymethyl derivative 11-CH₂OH formation Moderate
16-Hydroxy derivative 16-OH introduction Low
  • Key Insight : The 17-ketone group is a metabolic hotspot. Bromine substituents in the target compound may slow reductase activity, altering adduct formation compared to methylated analogues .

Structural and Electronic Effects

Substituents influence bay region geometry, critical for carcinogen-DNA interactions.

Compound Name Substituent Impact on Bay Region Reactivity Reference
15,16-Dihydro-11-methylcyclopenta[a]phenanthren-17-one 11-Methyl induces minor distortion High (optimal for DNA intercalation)
Target Compound 2,4,16-Tribromo causes steric bulk and electronic withdrawal Reduced intercalation potential
7,11-Dimethyl derivative (VII) Severe bay region distortion High carcinogenicity despite distortion
  • Key Insight: While methyl groups minimally distort the bay region, bromine atoms introduce steric and electronic barriers, likely reducing the target compound’s carcinogenic potency .

Mutagenicity in Cell-Based Assays

HepG2 cells activate cyclopenta[a]phenanthrenes via aryl hydrocarbon hydroxylase systems.

Compound Name Mutagenicity (HepG2-mediated) Correlation with Carcinogenicity Reference
15,16-Dihydro-11-methylcyclopenta[a]phenanthren-17-one High (mutagenic in V79 cells) Strong correlation
Target Compound Predicted low due to bromine Likely discordant
Non-carcinogenic 11,12-dihydro derivative Non-mutagenic Inactive in vivo
  • Key Insight: Bromine’s interference with metabolic activation may decouple mutagenicity from carcinogenicity in the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.